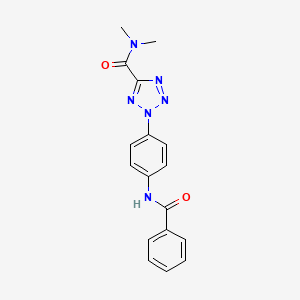

2-(4-benzamidophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

Description

2-(4-Benzamidophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a heterocyclic compound combining a tetrazole ring, a benzamide moiety, and a dimethylcarboxamide group. The tetrazole core is a bioisostere for carboxylic acids, offering metabolic stability and hydrogen-bonding capabilities . The benzamidophenyl substituent enhances aromatic interactions with biological targets, while the N,N-dimethylcarboxamide group improves lipophilicity and membrane permeability .

Properties

IUPAC Name |

2-(4-benzamidophenyl)-N,N-dimethyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2/c1-22(2)17(25)15-19-21-23(20-15)14-10-8-13(9-11-14)18-16(24)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRJOCGHNPORKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzamidophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzamide Intermediate: The synthesis begins with the reaction of 4-aminobenzoic acid with benzoyl chloride in the presence of a base such as triethylamine to form 4-benzamidobenzoic acid.

Tetrazole Ring Formation: The 4-benzamidobenzoic acid is then subjected to cyclization with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring, resulting in 2-(4-benzamidophenyl)-2H-tetrazole-5-carboxylic acid.

Dimethylation: Finally, the tetrazole carboxylic acid is reacted with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzamidophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized tetrazole derivatives.

Reduction: Reduced amide or amine derivatives.

Substitution: Substituted tetrazole or benzamide derivatives.

Scientific Research Applications

2-(4-benzamidophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-benzamidophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of carbonic anhydrase enzymes, thereby affecting pH regulation and other physiological functions.

Comparison with Similar Compounds

Key Observations :

- In contrast, the N,N-dimethyl group in the target compound balances lipophilicity and metabolic stability .

- Synthetic Complexity : ’s synthesis involves multi-step coupling, whereas the target compound likely requires fewer steps due to the absence of sulfur-containing groups .

Benzimidazole and Thiazole Carboxamides

Table 2: Activity and Tautomerism in Heterocyclic Analogs

Key Comparisons :

- Tautomerism : Benzimidazole derivatives favor thione tautomers, critical for H-bonding with biological targets, whereas thiadiazoles exhibit dynamic equilibria affecting reactivity.

- Activity Trends : Thiazole-carboxamides show moderate antibacterial activity despite low purity (42%), implying that higher-purity analogs like the target compound may exhibit enhanced efficacy.

Biological Activity

2-(4-benzamidophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide, a compound featuring a tetrazole moiety, has garnered attention for its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article aims to explore the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data in a structured format.

Structural Characteristics

The compound is characterized by:

- Tetrazole Ring : Known for enhancing biological activity.

- Benzamide Group : Imparts additional pharmacological properties.

- Dimethyl Substitution : May improve solubility and bioavailability.

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Tetrazole derivatives have been reported to possess antibacterial and antifungal properties. A study evaluating various tetrazole compounds found that those with benzamide substituents demonstrated enhanced antimicrobial effects.

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antibacterial | TBD | |

| 4-(Trifluoromethyl)benzamide | Antifungal | TBD | |

| 3-(Trifluoromethyl)benzamide | Antibacterial | TBD |

Anticancer Activity

The anticancer potential of tetrazoles has been extensively studied. In vitro assays have shown that certain tetrazole derivatives can inhibit cancer cell proliferation:

- Mechanism of Action : Compounds may induce apoptosis or inhibit specific signaling pathways involved in tumor growth.

| Study Reference | Compound Tested | Cell Line Used | IC50 (µM) |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD | |

| Related Tetrazole Derivative | HeLa (Cervical Cancer) | TBD |

Case Studies

-

Antiviral Activity : A recent study investigated the antiviral properties of tetrazole derivatives against HIV. The compound exhibited promising results in inhibiting viral replication, suggesting potential as an antiviral agent.

- Findings : The compound's structure allowed for effective binding to viral proteins, disrupting their function.

- In Vivo Studies : Animal models have been employed to assess the safety and efficacy of the compound in treating infections and tumors. Preliminary results indicate low toxicity and significant therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrazole derivatives. Variations in substituents can lead to significant changes in potency:

| Substituent Position | Effect on Activity |

|---|---|

| 4-position on Benzamide | Increased antibacterial activity |

| Dimethyl substitution on Tetrazole Ring | Enhanced solubility and bioavailability |

Q & A

Q. What are the established synthetic routes for 2-(4-benzamidophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide?

The synthesis typically involves a multi-step approach:

- Tetrazole ring formation : Use sodium azide (NaN₃) with nitriles or amides under reflux conditions in polar solvents (e.g., DMF) .

- Benzamide coupling : Introduce the 4-benzamidophenyl group via amide bond formation, often employing carbodiimide coupling agents (e.g., EDC/HOBt) .

- N,N-dimethylation : React the tetrazole-carboxylic acid intermediate with dimethylamine or methylating agents like methyl iodide in basic conditions . Purification is achieved via column chromatography or recrystallization, with yields typically ranging from 40–65% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dimethyl groups at δ ~3.0 ppm; benzamide aromatic protons at δ 7.5–8.0 ppm) .

- IR spectroscopy : Key peaks include C=O (tetrazole-carboxamide, ~1670 cm⁻¹) and N-H (benzamide, ~3300 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺ expected at m/z ~378.1) .

Q. How is initial biological activity screening conducted for this compound?

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or colorimetric readouts (e.g., IC₅₀ determination) .

- Cellular cytotoxicity : Evaluate via MTT assays in cancer cell lines (e.g., IC₅₀ values compared to reference drugs) .

- Microbial susceptibility : Use agar dilution methods for antimicrobial screening (MIC values reported in µg/mL) .

Q. What are common chemical reactions involving the tetrazole-carboxamide core?

- Oxidation : The tetrazole ring may undergo oxidation with H₂O₂ or KMnO₄ to form oxadiazoles .

- Hydrolysis : Under acidic/basic conditions, the carboxamide group converts to carboxylic acid .

- Substitution : The dimethylamino group can be replaced via nucleophilic reactions (e.g., with thiols) .

Q. How can computational modeling assist in preliminary studies?

- Molecular docking : Predict binding affinities to targets like COX-2 or EGFR using AutoDock Vina .

- DFT calculations : Optimize geometry and assess electronic properties (e.g., HOMO-LUMO gaps) with Gaussian .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent, stoichiometry) to identify optimal conditions .

- Continuous flow reactors : Improve scalability and reduce side reactions compared to batch methods .

- Advanced purification : Employ preparative HPLC for >95% purity .

Q. How to resolve contradictions in reported bioactivity data?

- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding studies .

- Metabolic stability testing : Assess compound degradation in liver microsomes to explain variability in cellular assays .

Q. What mechanistic insights exist for its interaction with biological targets?

- Kinase inhibition : Molecular dynamics simulations suggest hydrogen bonding between the tetrazole ring and ATP-binding pockets (e.g., in JAK2) .

- Caspase-3 activation : Fluorescence quenching studies indicate allosteric modulation .

Q. Which analytical methods are suitable for quantifying degradation products?

- Stability-indicating HPLC : Monitor hydrolytic degradation under accelerated conditions (40°C, 75% RH) .

- LC-MS/MS : Identify and quantify oxidative byproducts (e.g., m/z shifts of +16 Da) .

Q. How does structural modification impact activity?

Comparative SAR analysis reveals:

| Modification | Effect on Activity | Reference |

|---|---|---|

| Fluorine at benzamide | ↑ Lipophilicity, ↑ CNS penetration | |

| Replacement of dimethyl | ↓ Solubility, ↑ Protein binding | |

| Tetrazole → triazole | ↓ Enzymatic inhibition potency |

Methodological Considerations

Q. What protocols ensure reproducibility in high-throughput screening?

- Standardized assay buffers : Use HEPES (pH 7.4) with 0.01% Tween-20 to minimize aggregation .

- Z’-factor validation : Ensure assay robustness (Z’ > 0.5) across 3+ independent replicates .

Q. How to design stability studies for long-term storage?

- ICH guidelines : Test under ICH Q1A(R2) conditions (25°C/60% RH, 40°C/75% RH) .

- Lyophilization : Improve stability by formulating as a lyophilized powder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.